molecular formula C13H11ClN2O2S B076259 N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide CAS No. 14067-79-9

N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide

Cat. No.: B076259
CAS No.: 14067-79-9
M. Wt: 294.76 g/mol
InChI Key: QOCXZYYBTSTZCG-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C13H11ClN2O2S It is known for its unique structure, which includes a sulfonyl group attached to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the benzenecarboximidamide moiety can interact with various enzymes and receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)sulfonylbenzenecarboximidamide
  • N-(2-chlorophenyl)-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide
  • N-(4-bromophenyl)sulfonylbenzenecarboximidamide

Uniqueness

N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide is unique due to its specific substitution pattern and the presence of both sulfonyl and carboximidamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXZYYBTSTZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339339
Record name N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14067-79-9
Record name N-[(4-Chlorophenyl)sulfonyl]benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14067-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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